molecular formula C5H9Cl2N3 B1291903 4-Hydrazinopyridine dihydrochloride CAS No. 106898-34-4

4-Hydrazinopyridine dihydrochloride

Cat. No.: B1291903
CAS No.: 106898-34-4
M. Wt: 182.05 g/mol
InChI Key: KAYWWASZYKDHGZ-UHFFFAOYSA-N
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Description

4-Hydrazinopyridine dihydrochloride, also known as 4-HPD, is an organic compound with the chemical formula C5H7N3•2HCl. It is a white crystalline solid that is soluble in water and has a melting point of 170-171°C. 4-HPD is an important intermediate used in the synthesis of a variety of pharmaceuticals and agrochemicals, and has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Spectral and Structural Studies

4-Hydrazinopyridine dihydrochloride has been the subject of various spectral and structural studies. For instance, Batts and Spinner (1969) investigated its ultraviolet, infrared, and nuclear magnetic resonance spectra, demonstrating its existence predominantly in the hydrazine form and providing insights into its structural characteristics, particularly regarding its ionization constants and infrared spectra characteristic of pyridinium ions (Batts & Spinner, 1969).

Medical Imaging and Protein Linking

In medical imaging, this compound derivatives have been used for synthesizing 99mTc-protein conjugates. Schwartz et al. (1991) described the use of hydrazino-modified proteins, specifically succinimidyl 6-hydrazinonicotinate hydrochloride (SHNH), for creating stable conjugates with technetium-99m, a radioisotope used in nuclear medicine imaging. These conjugates are instrumental in imaging focal sites of infection (Schwartz et al., 1991).

Synthesis of Novel Compounds

This compound has been utilized in synthesizing various novel compounds. For example, Lewis and Shepherd (1971) explored its application in creating azinotriazines, a class of compounds with potential pharmaceutical applications (Lewis & Shepherd, 1971). Another study by Tranfić et al. (2011) involved the synthesis of pyridine derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, contributing to the broader understanding of pyridine chemistry (Tranfić et al., 2011).

Chelators for Technetium

Meszaros et al. (2011) studied analogues of this compound, such as 4-hydrazinonicotinic acid (4-HYNIC), as bifunctional chelators for technetium. These chelators are significant in the preparation of radiopharmaceuticals, particularly for technetium-99m labeling in diagnostic imaging (Meszaros et al., 2011).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Hydrazinopyridine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with hydrazine-reactive enzymes, where it acts as a substrate or inhibitor. The compound’s hydrazine group allows it to form covalent bonds with carbonyl groups in proteins, leading to the formation of hydrazones. This interaction can modify the activity of enzymes and proteins, affecting various biochemical pathways .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The hydrazine group in the compound can react with carbonyl groups in enzymes and proteins, leading to the formation of hydrazones. This covalent modification can inhibit or activate enzymes, depending on the specific interaction. Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to toxic effects, including oxidative stress, DNA damage, and cell death. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of amino acids, nucleotides, and other biomolecules. The compound can affect metabolic flux by inhibiting or activating key enzymes in these pathways. Additionally, it can alter metabolite levels, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its activity and interactions with biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with enzymes, proteins, and nucleic acids, leading to changes in cellular processes .

Properties

IUPAC Name

pyridin-4-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-8-5-1-3-7-4-2-5;;/h1-4H,6H2,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYWWASZYKDHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloropyridine hydrochloride (14 g) was added to hydrazine monohydrate (50 mL) and the mixture was stirred at 120° C. for 1 hr. A 1 mol/L a aqueous sodium hydroxide solution (100 mL) and sodium chloride were added to the reaction solution. The mixture was extracted with ethyl acetate and the extract solution was dried and concentrated under reduced pressure. The residue was dissolved in ethyl acetate (100 mL) and 4 mol/L hydrochloric acid-ethyl acetate (50 mL) was added under ice-cooling. The precipitate was collected by filtration to give 4-hydrazinopyridine dihydrochloride (16 g) as a pale-yellow solid.
Name
4-Chloropyridine hydrochloride
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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